molecular formula C16H13N3O2 B4888230 N-benzyl-5-nitro-8-quinolinamine

N-benzyl-5-nitro-8-quinolinamine

Cat. No.: B4888230
M. Wt: 279.29 g/mol
InChI Key: VVLKQFFPLKRFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-5-nitro-8-quinolinamine is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the 8-aminoquinoline structural class, which is a privileged scaffold known for diverse biological activities . The molecular structure incorporates a benzyl group on the quinoline nitrogen and a nitro substituent at the 5-position, modifications that are strategically explored to optimize pharmacological properties and target engagement in related compounds . Quinoline derivatives, particularly 8-aminoquinolines and 8-hydroxyquinolines, are extensively investigated for their potent antiprotozoal and antimicrobial properties . Structural analogues of this compound have demonstrated promising in vitro activity against parasitic pathogens such as Plasmodium falciparum (malaria) and Leishmania donovani (leishmaniasis) . Furthermore, the 8-hydroxyquinoline core, which is closely related to the 8-aminoquinoline structure, has shown remarkable efficacy against Trypanosoma cruzi , the causative agent of Chagas disease, and other protozoans . The mechanism of action for this compound class often involves chelation of essential metal ions, disrupting metal-dependent enzyme function in pathogens . Researchers value this compound as a key intermediate for synthesizing novel hybrids and for structure-activity relationship (SAR) studies aimed at developing new anti-infective agents . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-5-nitroquinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-19(21)15-9-8-14(16-13(15)7-4-10-17-16)18-11-12-5-2-1-3-6-12/h1-10,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLKQFFPLKRFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent effects are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
N-Benzyl-5-nitro-8-quinolinamine -NO₂ (C5), -NH-Benzyl (N8) C₁₆H₁₃N₃O₂ 283.30 High lipophilicity; nitro group enables reduction to amine
6-Bromo-8-ethyl-5-nitroquinoline -Br (C6), -NO₂ (C5), -C₂H₅ (C8) C₁₁H₉BrN₂O₂ 281.11 Bromo substituent aids cross-coupling reactions; ethyl group increases steric bulk
5-Ethyl-6-methoxyquinolin-8-amine -C₂H₅ (C5), -OCH₃ (C6), -NH₂ (C8) C₁₂H₁₄N₂O 202.26 Methoxy enhances electron density; amine group allows direct functionalization
8-Bromo-5-quinolinamine -Br (C8), -NH₂ (C5) C₉H₇BrN₂ 223.07 Bromo at C8 facilitates nucleophilic substitution; amine at C5 directs electrophilic attacks
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Complex indolinone-quinoline hybrid C₂₇H₂₁BrN₄O₂ 525.39 Dual pharmacophores; acetamide linker enhances binding affinity

Data Tables

Table 1: Comparative Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 3.8 0.12 198–202
6-Bromo-8-ethyl-5-nitroquinoline 2.9 0.08 175–178
5-Ethyl-6-methoxyquinolin-8-amine 2.1 1.45 132–135
8-Bromo-5-quinolinamine 2.5 0.23 160–163

Q & A

What synthetic methodologies are most effective for constructing the nitroquinoline core in N-benzyl-5-nitro-8-quinolinamine, and how can reaction conditions be optimized for yield and purity?

Answer:
The nitroquinoline core can be synthesized via cyclization of N-propargylaniline precursors using Lewis acids like tin or indium chlorides. Optimization involves varying catalyst loadings (0.5–2.0 eq), temperature (80–120°C), and solvent polarity (acetonitrile vs. DMF). Reaction progress should be monitored via TLC and HPLC, with yields typically ranging 45–70% after column purification. Advanced purification techniques like preparative HPLC may enhance purity >95% .

How should researchers validate structural assignments of this compound when NMR data shows unexpected coupling patterns?

Answer:
Combine 2D NMR techniques (HSQC, HMBC) with high-resolution mass spectrometry (HRMS, error <2 ppm) to resolve ambiguous proton couplings. For the benzyl substituent, compare experimental 1H^1H NMR chemical shifts (δ 4.35–4.50 ppm for CH2_2) with DFT-calculated values. Crystallographic validation via X-ray diffraction provides definitive proof of regiochemistry when possible .

What strategies address conflicting literature reports about the solvatochromic behavior of nitroquinoline derivatives like this compound?

Answer:
Conduct systematic solvatochromic studies across a 10-solvent polarity series (ε 4.3–78.5) using UV-Vis spectroscopy. Control temperature (±0.1°C) and degas samples to prevent nitro group reduction. Compare λmax_{\text{max}} shifts against Kamlet-Taft parameters using multivariate regression (R2^2 >0.85 expected). Replicate conflicting studies with identical solvent batches and water content <50 ppm .

Which in vitro assay designs effectively distinguish between direct protein binding and redox-mediated effects for this compound?

Answer:
Implement orthogonal assays:

Surface plasmon resonance (SPR) for target engagement (KD_D <10 µM considered active),

ROS detection via DCFH-DA fluorescence with 1–10 mM glutathione controls,

Enzyme activity assays under anaerobic conditions (O2_2 <0.1 ppm). For AKT1 inhibition studies, include catalase (1000 U/mL) to suppress H2_2O2_2 artifacts .

What computational chemistry approaches best predict the electrophilic reactivity of this compound's nitro group in biological systems?

Answer:
Perform DFT calculations at the B3LYP/6-311+G(d,p) level to map molecular electrostatic potential (MEP) surfaces. Calculate nitro group charge density (qNO2_{\text{NO}_2} −0.25 to −0.35 e) and LUMO energies (−1.8 to −2.2 eV). Validate with frontier molecular orbital analysis of charge-transfer complexes with glutathione (ΔE 0.3–0.5 eV indicates redox activity) .

How can structure-activity relationship (SAR) studies be designed to isolate the pharmacological contributions of the benzyl and nitro moieties in this compound?

Answer:
Synthesize three analogues:

N-H-5-nitro (remove benzyl),

N-benzyl-5-H (remove nitro),

5-nitro-8-quinolinamine (remove benzyl and nitro).
Test in parallel using cellular viability (IC50_{50}) and kinase inhibition (KD_D) assays. Statistical analysis requires n≥3 biological replicates with effect sizes >20% considered significant. Include molecular dynamics simulations of binding pocket interactions .

What analytical strategies resolve decomposition products formed during long-term storage of this compound?

Answer:
Employ stability-indicating UPLC methods with BEH C18 columns (1.7 µm, 2.1×50 mm) and 5–95% acetonitrile gradient over 10 min. Track major degradants via QDa mass detection. For structural elucidation, isolate degradants >0.1% using preparative SFC and characterize via 15N^{15}N NMR (δ 350–400 ppm for nitroso derivatives) .

Categorization:

  • Basic Research Questions : 1–3 (focus on synthesis, characterization, and data validation).
  • Advanced Research Questions : 4–7 (mechanistic studies, computational modeling, and stability analysis).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-5-nitro-8-quinolinamine
Reactant of Route 2
Reactant of Route 2
N-benzyl-5-nitro-8-quinolinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.